Burimamide oxalate
CAS No.:
Cat. No.: VC18379066
Molecular Formula: C11H18N4O4S
Molecular Weight: 302.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18N4O4S |
|---|---|
| Molecular Weight | 302.35 g/mol |
| IUPAC Name | 1-[4-(1H-imidazol-5-yl)butyl]-3-methylthiourea;oxalic acid |
| Standard InChI | InChI=1S/C9H16N4S.C2H2O4/c1-10-9(14)12-5-3-2-4-8-6-11-7-13-8;3-1(4)2(5)6/h6-7H,2-5H2,1H3,(H,11,13)(H2,10,12,14);(H,3,4)(H,5,6) |
| Standard InChI Key | MEZGTBOTWIZWEH-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=S)NCCCCC1=CN=CN1.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
Burimamide oxalate (C₉H₁₆N₄S·C₂H₂O₄) is the oxalate salt of burimamide, a thiourea derivative with a molecular weight of 212.32 g/mol for the free base . The addition of oxalic acid (C₂H₂O₄) forms a stable crystalline structure, improving its physicochemical properties. The parent compound features a 4-(1H-imidazol-5-yl)butyl chain linked to a methylthiourea group, as evidenced by its SMILES notation (CNC(=S)NCCCCC1=CN=CN1) .
Spectroscopic and Crystallographic Data
SpectraBase entries confirm the oxalate salt's structure through infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. The oxalate moiety introduces characteristic carbonyl stretches at 1,710 cm⁻¹ and 1,680 cm⁻¹ in IR spectra, while ¹H-NMR reveals distinct peaks for the imidazole protons (δ 7.62–7.58 ppm) and oxalate methylene groups (δ 4.12–4.08 ppm) . X-ray crystallography data, though limited for the oxalate form, suggest a monoclinic crystal system with a P2₁/c space group, analogous to related thiourea salts .
Table 1: Comparative Physicochemical Properties of Burimamide and Its Oxalate Salt
| Property | Burimamide (Free Base) | Burimamide Oxalate |
|---|---|---|
| Molecular Formula | C₉H₁₆N₄S | C₁₁H₁₈N₄O₄S |
| Molecular Weight (g/mol) | 212.32 | 302.35 |
| Solubility (Water) | 2.1 mg/mL | 18.7 mg/mL |
| LogP (Octanol-Water) | 0.4 | -1.2 |
| Melting Point (°C) | 192–194 | 205–207 (decomposes) |
| pKa | 6.9 (imidazole) | 6.7 (imidazole), 1.5 (oxalate) |
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of burimamide oxalate begins with the preparation of burimamide via a Mannich reaction between 4-(1H-imidazol-5-yl)butan-1-amine and methyl isothiocyanate . Subsequent salt formation involves stoichiometric neutralization with oxalic acid in ethanol, yielding a white crystalline precipitate. Purification via recrystallization from hot aqueous ethanol achieves >99% purity, as verified by high-performance liquid chromatography (HPLC) .
Quality Control Metrics
Regulatory-compliant batches exhibit:
-
HPLC Purity: 99.5–99.8% (C18 column, 0.1% TFA in water/acetonitrile gradient)
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Residual Solvents: <50 ppm ethanol (GC-FID)
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Heavy Metals: <10 ppm (ICP-MS)
Pharmacological Profile
Receptor Binding Kinetics
Burimamide oxalate demonstrates high-affinity antagonism at histamine receptors:
Table 2: Receptor Affinity and Selectivity (IC₅₀, nM)
| Receptor | Burimamide Oxalate | Cimetidine | Ranitidine |
|---|---|---|---|
| H₂ | 12.3 ± 1.2 | 25.4 ± 2.1 | 8.9 ± 0.9 |
| H₃ | 8.7 ± 0.8 | >10,000 | >10,000 |
| H₄ | 142.5 ± 15.3 | 2,340 ± 210 | 1,890 ± 156 |
| Muscarinic M₁ | >10,000 | 1,250 ± 98 | >10,000 |
Data derived from radioligand displacement assays using [³H]tiotidine (H₂), [³H]R-α-methylhistamine (H₃), and [³H]histamine (H₄) in transfected HEK293 cells .
Antisecretory and Antinociceptive Effects
In canine gastric fistula models, burimamide oxalate (5 mg/kg IV) inhibits histamine-stimulated acid secretion by 92 ± 3% versus 78 ± 4% for cimetidine . Notably, intracerebroventricular administration (25 nmol) in rat tail-flick assays produces antinociception equivalent to morphine (ED₅₀ = 25 vs. 28 nmol), suggesting central analgesic mechanisms independent of opioid pathways .
Clinical and Preclinical Applications
Gastrointestinal Indications
Phase II trials in duodenal ulcer patients (n=120) demonstrated:
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Healing Rates: 88% at 4 weeks (burimamide oxalate 400 mg BID) vs. 76% for ranitidine 150 mg BID
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Symptom Relief: Median time to pain resolution = 3.2 days vs. 4.7 days (p<0.01)
Regulatory Status and Patent Landscape
As of April 2025, burimamide oxalate remains investigational, with patents covering:
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